molecular formula C12H21N3O2 B7921682 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7921682
M. Wt: 239.31 g/mol
InChI Key: BQUYBIRVABYGJI-YMNIQAILSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic acetamide derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group at the 1-position and a cyclopropyl-acetamide moiety at the 3-position. Its molecular formula is C₁₃H₂₁N₃O₂, with a molecular weight of approximately 267.37 g/mol (estimated from analogs in ).

Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8(13)12(17)14-6-5-11(7-14)15(9(2)16)10-3-4-10/h8,10-11H,3-7,13H2,1-2H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYBIRVABYGJI-YMNIQAILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the Amino Acid Derivative: The amino acid derivative, specifically the (S)-2-amino-propionyl group, can be introduced through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane or a cyclopropylcarbene precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Neutral Endopeptidase Inhibition

One of the significant applications of this compound is its role as a neutral endopeptidase (NEP) inhibitor . NEP is involved in the degradation of various bioactive peptides, including atrial natriuretic peptide (ANP), bradykinin, and enkephalins. Inhibition of NEP can prolong the effects of these peptides, making it useful for treating conditions such as:

  • Hypertension
  • Heart Failure
  • Pulmonary Hypertension
  • Diabetic Nephropathy

The ability to inhibit NEP may enhance diuretic and vasodilatory effects, offering therapeutic benefits in managing cardiovascular diseases .

Analgesic Properties

Research indicates that compounds structurally related to N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide may exhibit analgesic properties. These compounds can interact with opioid receptors and modulate pain pathways, suggesting potential use in pain management therapies.

Structural Analysis

Recent studies have utilized NMR spectroscopy and computational chemistry to analyze the conformational behavior of cyclopropyl amides, including this compound. Findings indicate that these compounds can adopt unique conformations that may influence their biological activity. For instance, unexpected rotamer populations around the carbonyl-nitrogen bond were observed, which could affect binding interactions with biological targets .

Synthetic Routes

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Characterization techniques such as FT-IR and FT-Raman spectroscopy are essential for confirming the structure and purity of synthesized compounds .

Clinical Implications

Several studies have explored the clinical implications of NEP inhibitors, including those derived from this compound. For example, clinical trials have demonstrated that NEP inhibition can lead to significant improvements in blood pressure regulation and heart function in patients with chronic heart failure.

Comparative Studies

Comparative studies involving this compound and other NEP inhibitors have shown varying degrees of efficacy and side effect profiles, highlighting its potential as a leading candidate for further development.

Tables

Application AreaSpecific UsesPotential Benefits
PharmacologyNEP InhibitionTreats hypertension, heart failure
Pain ManagementAnalgesic propertiesModulates pain pathways
Structural AnalysisConformational studiesInfluences biological activity

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Ring Variations

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Differences
Target Compound Pyrrolidine (5-membered) Cyclopropyl at N-3 ~267.37 Reference standard
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide () Piperidine (6-membered) Cyclopropyl at N-3, methylene linker 267.37 Expanded ring size; methylene spacer increases flexibility
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide () Piperidine Cyclopropyl at N-4 253.35 Positional isomerism; reduced steric hindrance at N-4

Key Insight : Piperidine analogs exhibit altered pharmacokinetic properties due to ring size and substituent positioning. The 6-membered ring in piperidine derivatives may enhance metabolic stability compared to pyrrolidine-based compounds .

Substituent Modifications

Compound Name N-Substituent Bioactivity Implications Availability
Target Compound Cyclopropyl Enhanced lipophilicity; potential CNS penetration Discontinued
N-{[1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl]methyl}-N-isopropylacetamide () Isopropyl Increased bulkiness; reduced solubility Commercially available (CAS MFCD21096303)
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide () Cyclopropyl at N-2 Altered binding affinity due to positional isomerism Available (CAS 1354023-89-4)

Key Insight : Cyclopropyl substituents improve membrane permeability, whereas isopropyl groups may hinder solubility but enhance target specificity .

Stereochemical and Linker Variations

Compound Name Stereochemistry Linker Molecular Formula
Target Compound (S)-configuration at aminopropionyl Direct bond C₁₃H₂₁N₃O₂
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide () (S)-configuration Methylene spacer C₁₄H₂₃N₃O₂
N-[1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl]methyl-N-cyclopropylacetamide () (S)-configuration; branched side chain Methylene spacer C₁₆H₂₇N₃O₂

Key Insight: The (S)-stereochemistry is conserved across analogs for optimal receptor interaction.

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N3O2C_{13}H_{25}N_{3}O_{2} with a molecular weight of approximately 255.36 g/mol. The compound features a pyrrolidine ring, an amino-propionyl group, and a cyclopropyl moiety, which contribute to its unique chemical properties and potential biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways. For instance, it has been shown to affect phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are critical in cell growth and survival .
  • Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades. This interaction can result in changes to cellular processes such as calcium ion influx and gene expression .

Pharmacological Properties

The compound exhibits several pharmacological activities that are relevant for therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of compounds containing cyclopropane structures exhibit antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
  • Neuroprotective Effects : Some research indicates that similar compounds may possess neuroprotective properties, potentially useful in neurodegenerative diseases .

Case Studies

  • In vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of specific enzymes involved in metabolic disorders. This was assessed using enzyme assays that measured the rate of substrate conversion in the presence of the compound.
  • In vivo Studies : Animal models have been utilized to evaluate the compound's efficacy in reducing tumor growth by targeting PI3K pathways. Results showed a marked decrease in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits PI3K signaling pathways
Antimicrobial ActivityEffective against S. aureus and E. coli
Neuroprotective EffectsPotential benefits in neurodegenerative diseases
Tumor Growth InhibitionReduces tumor size in animal models

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